Product packaging for Sodium [1,1'-biphenyl]-2-sulfinate(Cat. No.:)

Sodium [1,1'-biphenyl]-2-sulfinate

Cat. No.: B12849719
M. Wt: 240.26 g/mol
InChI Key: PFCKAAARHACPSB-UHFFFAOYSA-M
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Description

Sodium [1,1'-biphenyl]-2-sulfinate is a high-purity, bench-stable sulfinate salt that serves as a versatile building block in organic synthesis and a critical intermediate in enzymatic biodesulfurization pathways . In research, this compound is primarily recognized as the immediate substrate for the enzyme 2'-hydroxybiphenyl-2-sulfinate desulfinase (DszB) . The enzymatic desulfination of this substrate proceeds via a unique mechanism of electrophilic aromatic substitution, leading to the cleavage of the C-S bond and the release of 2-hydroxybiphenyl and sulfite . This reaction is the rate-limiting step in the microbial 4S pathway, which is of significant industrial interest for the desulfurization of fossil fuels without breaking carbon-carbon bonds . Beyond its biological role, this compound is a valuable synthetic precursor for constructing various organosulfur compounds through sulfonyl, sulfenyl, or sulfinyl radical pathways . It can be used to prepare sulfonamides, sulfones (including vinyl and allyl sulfones), and sulfides via S–S, N–S, and C–S bond-forming reactions . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NaO2S B12849719 Sodium [1,1'-biphenyl]-2-sulfinate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NaO2S

Molecular Weight

240.26 g/mol

IUPAC Name

sodium;2-phenylbenzenesulfinate

InChI

InChI=1S/C12H10O2S.Na/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14);/q;+1/p-1

InChI Key

PFCKAAARHACPSB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 1,1 Biphenyl 2 Sulfinate

Established Synthetic Routes to Sodium [1,1'-biphenyl]-2-sulfinate

Traditional approaches to the synthesis of this compound rely on well-understood, stepwise transformations that have been foundational in organic chemistry. These methods, while reliable, often involve multiple stages, including the formation of the biphenyl (B1667301) backbone and the subsequent introduction and modification of the sulfur-containing functional group.

Sulfonation-Reduction Strategies

A classic and straightforward route to sodium arylsulfinates is the two-step sulfonation-reduction sequence. This strategy is broadly applicable to many aromatic systems, including the biphenyl scaffold.

The process begins with the electrophilic sulfonation of biphenyl. This is typically achieved by reacting biphenyl with a strong sulfonating agent like fuming sulfuric acid (H₂SO₄·SO₃) or chlorosulfonic acid (ClSO₃H). The reaction introduces a sulfonic acid group (-SO₃H) onto one of the aromatic rings. Due to the directing effects of the phenyl group, sulfonation occurs at the ortho- and para-positions. The desired intermediate, [1,1'-biphenyl]-2-sulfonic acid, must often be separated from the isomeric [1,1'-biphenyl]-4-sulfonic acid.

The second step involves the reduction of the resulting sulfonic acid or its corresponding sulfonyl chloride derivative. The most common method for this reduction is the use of sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often with sodium bicarbonate, which reduces the sulfonyl chloride to the sodium sulfinate salt. rsc.org An alternative reducing agent is zinc dust in the presence of sodium carbonate in an aqueous medium. rsc.org

General Reaction Scheme:

Sulfonation: Biphenyl + SO₃/H₂SO₄ → [1,1'-Biphenyl]-2-sulfonic acid (+ para isomer)

(Optional Conversion): [1,1'-Biphenyl]-2-sulfonic acid + SOCl₂/PCl₅ → [1,1'-Biphenyl]-2-sulfonyl chloride

Reduction: [1,1'-Biphenyl]-2-sulfonyl chloride + Na₂SO₃/NaHCO₃ → this compound

Grignard Reagent-Mediated Approaches

Grignard reagents offer a powerful method for carbon-sulfur bond formation. This approach is particularly useful for synthesizing arylsulfinates from aryl halides. The synthesis of this compound via this route would start from 2-halobiphenyl, such as 2-bromobiphenyl (B48390).

The initial step is the formation of the Grignard reagent, 2-biphenylmagnesium bromide, by reacting 2-bromobiphenyl with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edu This highly reactive organometallic intermediate is then reacted with a source of sulfur dioxide (SO₂). Due to the challenges of handling gaseous SO₂, stable solid SO₂ surrogates are often preferred. A common surrogate is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). researchgate.netdiva-portal.org The Grignard reagent attacks the sulfur center of DABSO to form a magnesium sulfinate salt. Subsequent treatment with an aqueous solution of a sodium salt, such as sodium carbonate, yields the final this compound. researchgate.net This method provides good to excellent yields for a variety of aryl bromides. diva-portal.org

Aryl Bromide PrecursorProduct (Sodium Arylsulfinate)Yield (%)
BromobenzeneSodium benzenesulfinate (B1229208)98%
4-BromotolueneSodium 4-methylbenzenesulfinate99%
4-BromoanisoleSodium 4-methoxybenzenesulfinate99%
2-BromonaphthaleneSodium naphthalene-2-sulfinate95%
3-BromopyridineSodium pyridine-3-sulfinate75%
Table 1: Representative yields for the synthesis of various sodium arylsulfinates from aryl bromides via Grignard reagents and the SO₂ surrogate DABSO. Data adapted from Odell, L. R. et al. diva-portal.org

Direct Arylation Methods

Direct arylation reactions, a cornerstone of modern cross-coupling chemistry, represent a highly efficient strategy for forming carbon-carbon bonds, such as the one linking the two rings in a biphenyl system. nih.gov In the context of synthesizing this compound, this can be envisioned as a convergent approach where the biphenyl skeleton is constructed from simpler, functionalized precursors.

A plausible strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. For example, an aryl halide bearing a sulfinate group (or a precursor) could be coupled with an arylboronic acid. A hypothetical route could involve the coupling of sodium 2-bromobenzenesulfinate with phenylboronic acid. However, the reactivity and stability of the sulfinate group under typical cross-coupling conditions must be considered.

Alternatively, direct arylation can refer to the C-H activation and functionalization of a pre-formed aromatic ring. A potential route could involve the palladium-catalyzed direct arylation of a benzene (B151609) ring already functionalized with a sodium sulfinate group, coupling it with an aryl halide. While direct arylation of simple arenes is well-established, applying it to substrates with sensitive functional groups like sulfinates requires careful optimization of catalysts and reaction conditions to avoid side reactions like desulfination. nih.gov

Advanced and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. These principles are reflected in advanced methods for preparing this compound, which focus on catalytic protocols and the use of environmentally benign reaction media.

Catalytic Synthesis Protocols

Transition-metal catalysis offers efficient pathways to arylsulfinates and their derivatives, often with high selectivity and functional group tolerance. Palladium and copper catalysts are frequently employed.

For instance, palladium-catalyzed desulfitative coupling reactions use sodium arylsulfinates as aryl sources. While often used to synthesize other molecules, the reverse—catalytic sulfination of a biphenyl precursor—is also feasible. Palladium(II)-catalyzed direct sulfonylation of C-H bonds is an emerging area. researchgate.net A potential catalytic route to this compound could involve the direct, palladium-catalyzed C-H sulfination of biphenyl using a suitable sulfinating agent, though this remains a developing field.

More established is the catalytic version of the Grignard approach or related cross-couplings. For example, a Negishi cross-coupling could link a pre-formed organozinc reagent with an aryl halide bearing the sulfinate moiety, all facilitated by a palladium or nickel catalyst. rsc.org These catalytic methods often proceed under milder conditions and with lower waste than stoichiometric methods.

Catalyst SystemReactant 1Reactant 2Product TypeYield (%)
Pd(OAc)₂ / bpy2-AminobenzonitrileSodium arylsulfinateo-Aminobenzophenone32-96%
Pd/CNitroareneSodium arylsulfinateN-ArylsulfonamideHigh
PdCl₂ / Cu₂OSodium arylsulfinateSodium arylsulfinateSymmetrical Biarylup to 96%
TBAISodium arylsulfinate-Symmetrical Disulfide49-89%
Table 2: Examples of catalytic reactions utilizing sodium arylsulfinates as key reagents, demonstrating the versatility of catalytic systems in transformations involving the sulfinate group. Data adapted from various sources. mdpi.comnih.govrsc.orgbeilstein-journals.org

Solvent-Free and Aqueous Medium Syntheses

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. acs.org Several methods for synthesizing sodium sulfinates align with this principle.

The reduction of arylsulfonyl chlorides using sodium sulfite is commonly performed in water, making it an inherently green method. rsc.orgrsc.org This avoids the environmental and safety issues associated with organic solvents. Furthermore, catalytic reactions have been developed to proceed in aqueous media. For example, the palladium-catalyzed homocoupling of sodium arylsulfinates to produce biaryls has been successfully demonstrated in water with oxygen as the terminal oxidant, representing a very green transformation. rsc.org

Solvent-free synthesis, often achieved through mechanochemistry (ball-milling), is another advanced green approach. This technique involves the grinding of solid reactants to induce chemical reactions. The synthesis of various organic compounds, including those with biphenyl structures, has been achieved with high efficiency and in the absence of any solvent using ball-milling. This method could be adapted for the synthesis of this compound, for instance, by milling 2-halobiphenyl with magnesium and DABSO, followed by a solid-state reaction with a sodium salt.

Microwave-Assisted and Photochemical Syntheses

Conventional heating methods for the synthesis of aryl sulfinates can be time-consuming. In recent years, microwave-assisted synthesis and photochemical methods have emerged as powerful alternatives, often leading to significantly reduced reaction times, improved yields, and enhanced efficiency. tandfonline.comresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed for the rapid synthesis of sodium aryl sulfonates and related sulfur compounds. tandfonline.com This technique typically involves heating a reaction mixture with microwave energy, which can dramatically accelerate reaction rates compared to conventional heating. For instance, the conversion of various aryl bromides to sodium aryl sulfonates has been achieved with high efficiency using microwave heating at 160°C for just 15 minutes, a significant improvement over the 24 hours required for conventional heating. tandfonline.com

While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented, established methods for related compounds provide a strong basis for its potential synthesis. A plausible approach involves the reaction of 2-bromobiphenyl with a sulfite salt, such as sodium sulfite, in a suitable solvent system under microwave irradiation. tandfonline.com A one-pot, three-component reaction catalyzed by copper(I) iodide under microwave irradiation has also been developed for synthesizing sulfonylidene–sulfonamides from terminal alkynes, sulfonyl azides, and sodium aryl sulfinates, highlighting the utility of microwaves in complex sulfur-chemistry reactions. tandfonline.comtandfonline.com Such multicomponent reactions demonstrate the potential for innovative and efficient routes to complex sulfur-containing molecules. tandfonline.com

Photochemical Synthesis

Photochemical methods, utilizing visible light to drive chemical reactions, offer a mild and sustainable approach to forming carbon-sulfur bonds. These reactions often proceed at room temperature, showing excellent functional group tolerance. nih.gov Dual photoredox/nickel catalysis has been effectively used for the sulfonylation of aryl halides to form sulfones, which are closely related to sulfinates. nih.govmdpi.com In these systems, a photocatalyst absorbs light and initiates an electron transfer process, which, in conjunction with a nickel catalyst, facilitates the cross-coupling of sodium sulfinates with aryl halides. nih.gov

An iodine-mediated, transition-metal-free photochemical protocol has also been developed for the reaction of alkynes with sodium arylsulfinates under visible light, yielding sulfonylated products through a radical process. rsc.org Although these methods typically produce sulfones or other sulfonated products, they establish the principle of using light to activate sodium sulfinates for C-S bond formation. Adapting these photochemical strategies for the synthesis of this compound could involve the reaction of a suitable biphenyl precursor under visible light irradiation with an appropriate photocatalyst and sulfur source.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that require careful tuning include the choice of solvent, catalyst, temperature, and the stoichiometry of the reactants.

For syntheses starting from aryl halides, such as 2-bromobiphenyl, the choice of catalyst is paramount. Palladium and copper catalysts are commonly used for C-S bond formation. nih.gov In microwave-assisted syntheses of related compounds, copper(I) iodide (CuI) has proven to be an optimal catalyst in certain multicomponent reactions. tandfonline.com The solvent also plays a crucial role; polar aprotic solvents like dimethylformamide (DMF) are often effective. tandfonline.com

The table below summarizes optimized conditions found for analogous microwave-assisted and photochemical syntheses of related aryl sulfur compounds, which could serve as a starting point for optimizing the synthesis of this compound.

MethodCatalyst SystemSolventBase/AdditiveTemperatureKey FindingsReference
Microwave-Assisted SulfonylationCuI (10 mol%)DMFEt3NNot specified (900 W)CuI was superior to other copper catalysts (CuBr, Cu2O, CuCl). DMF was the best solvent. The method significantly reduced reaction times. tandfonline.com
Microwave-Assisted Sulfonate SynthesisNoneTHF:EtOH:H2O (1:2:2)Na2SO3160°COptimal solvent mixture and temperature enhanced yield significantly compared to single solvents or conventional heating. tandfonline.com
Photochemical/Nickel-Catalyzed SulfonylationNiCl2·glyme / [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (PC1)DMFNoneRoom TempUsing two equivalents of the sodium sulfinate reactant increased the yield from 43% to 70%. nih.gov
Photochemical/Nickel-Catalyzed Sulfone SynthesisNiBr2·3H2O / AQDABDMSODIPEA~40°C (cooled with fan)An organoboron photocatalyst (AQDAB) provided a sustainable alternative to iridium complexes, achieving high yields. mdpi.com

For syntheses involving Grignard reagents (e.g., from 2-bromobiphenyl) reacting with a sulfur source like sulfur dioxide, reaction temperature is a critical parameter. These reactions are often performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side products. nih.gov The stoichiometry, particularly the equivalents of the organometallic reagent, must be carefully controlled to achieve optimal yields. nih.gov

Control of Regioselectivity and Chemoselectivity in [1,1'-biphenyl]-2-sulfinate Formation

Regioselectivity

Achieving high regioselectivity is a significant challenge in the functionalization of aromatic compounds, including biphenyl. Electrophilic aromatic substitution on biphenyl is directed by the first phenyl group, which is an ortho-, para-director. pearson.com Therefore, direct sulfonation of biphenyl typically yields a mixture of 2- and 4-substituted isomers, making the selective synthesis of the 2-sulfinate isomer difficult. numberanalytics.comnumberanalytics.com

However, studies on the sulfonation of the structurally related biphenylene (B1199973) with sulfur trioxide have shown that monosulfonation occurs exclusively at the 2-position. researchgate.net This high regioselectivity is attributed to the lower cation localization energy of the intermediate formed during substitution at the 2-position compared to the 1-position. researchgate.net This suggests that electrophilic sulfonation of biphenyl under specific, carefully controlled conditions might favor the 2-isomer. The use of directing groups is another powerful strategy. A removable directing group could be installed at the ortho position of one ring to guide the sulfination to the 2'-position of the other ring. concordia.ca

Alternatively, starting with a pre-functionalized precursor, such as 2-bromobiphenyl or 2-aminobiphenyl, provides unambiguous regiocontrol. rsc.orgacs.org For example, the reaction of 2-bromobiphenyl with a sulfur-containing nucleophile ensures the sulfinate group is introduced specifically at the 2-position.

Chemoselectivity

Chemoselectivity becomes important when other reactive functional groups are present in the biphenyl scaffold. For instance, in a molecule containing multiple different halogen atoms (e.g., bromine and chlorine), a synthetic method must selectively react with only one. Photochemical/nickel-catalyzed sulfonylation has demonstrated excellent chemoselectivity, allowing for the preferential sulfonylation of an aryl iodide in the presence of an aryl chloride. researchgate.net This selectivity is crucial for the synthesis of complex, polyfunctionalized biphenyl derivatives. Tandem reactions, where two different bonds are formed in a single operation, can also be designed based on the chemoselective functionalization of different electrophiles. csic.es

Reactivity Profiles and Transformation Pathways of Sodium 1,1 Biphenyl 2 Sulfinate

Nucleophilic Reactivity of the Sulfinate Anion in Sodium [1,1'-biphenyl]-2-sulfinate

The sulfinate anion in this compound is a potent nucleophile, readily engaging in reactions with various electrophilic species and unsaturated systems. This nucleophilicity is a cornerstone of its synthetic applications, enabling the formation of new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. nih.gov

Reactions with Electrophiles

The sulfinate anion of this compound readily attacks a variety of electrophilic centers. These reactions typically lead to the formation of sulfones and sulfonamides, which are important structural motifs in many biologically active molecules and functional materials.

One of the most common transformations is the S-alkylation of the sulfinate with alkyl halides to produce sulfones. researchgate.net For instance, the reaction with bromocyclohexane (B57405) can yield the corresponding sulfone. researchgate.net This reactivity extends to other carbon electrophiles, making sulfinates valuable precursors for a diverse array of organosulfur compounds. researchgate.net

Furthermore, the nucleophilic sulfinate can react with sources of positive halogens, such as N-halosuccinimides (NXS), to form sulfonyl halides. These intermediates are highly reactive and can be further transformed into other functional groups.

The formation of sulfonamides represents another key reaction of this compound. rsc.org Direct N-sulfonylation can be achieved through the copper-catalyzed oxidative coupling of the sulfinate with primary or secondary amines. rsc.org Molecular iodine can also mediate this transformation under metal-free conditions. rsc.org These methods provide efficient routes to a wide range of sulfonamides. rsc.org

The following table summarizes representative reactions of sodium sulfinates with electrophiles:

ElectrophileReagent/CatalystProduct TypeRef
Alkyl Halides-Sulfones researchgate.net
AminesCu catalyst, O₂ or DMSOSulfonamides rsc.org
AminesI₂Sulfonamides rsc.org
ThiolsCuI-Phen·H₂O or FeCl₃Thiosulfonates nih.gov

Addition Reactions to Unsaturated Systems

The nucleophilic character of the sulfinate anion also allows it to participate in addition reactions with various unsaturated systems, including alkenes and alkynes. These reactions provide powerful methods for the difunctionalization of carbon-carbon multiple bonds.

A notable example is the halosulfonylation of alkynes, where the sulfinate adds across the triple bond in conjunction with a halogen source to generate β-iodovinyl sulfones. researchgate.net This reaction proceeds through an electrophilic halogenation mechanism. researchgate.net

Furthermore, this compound can undergo Michael addition-type reactions. For example, it can add to α,β-unsaturated compounds, a reaction that is fundamental in the synthesis of various sulfonyl-containing molecules. The addition to acrylonitrile (B1666552) followed by further transformations is a classic method for preparing sodium sulfinates themselves. nih.gov

Radical Reactivity of the Sulfinate Moiety

In addition to its nucleophilic nature, the sulfinate group of this compound can engage in radical reactions. researchgate.net This dual reactivity makes it a highly versatile reagent in modern organic synthesis, enabling transformations that are not accessible through ionic pathways alone. nih.govrsc.org

Single-Electron Transfer Processes

This compound can undergo single-electron transfer (SET) processes to generate a sulfonyl radical. researchgate.net This reactive intermediate is central to a variety of synthetic transformations. The generation of the sulfonyl radical can be initiated by chemical oxidants, photoredox catalysts, or electrochemical methods. rsc.orgacs.org

Once formed, the sulfonyl radical can participate in a range of reactions, including:

Addition to Alkenes and Alkynes: The sulfonyl radical can add to carbon-carbon multiple bonds, initiating radical cascades that lead to the formation of complex molecules. researchgate.net For instance, photocatalytic multicomponent reactions involving styrenes, carbon dioxide, and sodium sulfinates allow for the synthesis of carboxy-sulfonylated compounds. uni-regensburg.de

Minisci-type Reactions: Sulfonyl radicals can add to electron-deficient heteroaromatic compounds in Minisci-type reactions, providing a direct method for the C-H sulfonylation of these important ring systems. researchgate.net

Cross-Coupling Reactions: In the presence of a suitable catalyst, sulfonyl radicals can participate in cross-coupling reactions to form sulfones. acs.org A dual Cu/4-CzIPN catalytic system under blue light irradiation has been shown to facilitate the coupling of N-phthalimidoyl-O-tert-butyl (NPIB) esters with sodium sulfinate salts to synthesize sulfones. acs.org The proposed mechanism involves the formation of a tertiary alkyl radical from the NPIB ester via SET from the excited photocatalyst, which is then captured by a Cu(II)SO₂R species. acs.org

Homolytic Cleavage Reactions

Homolytic cleavage, the breaking of a chemical bond where each fragment retains one of the originally bonded electrons, is a fundamental process in radical chemistry. unacademy.comegrassbcollege.ac.in While the sodium sulfinate salt itself is generally stable, the S-C or S-O bonds in derivatives formed from it can undergo homolytic cleavage under thermal or photochemical conditions to generate radicals.

For instance, the S-CF3 bond in certain trifluoromethyl sulfonium (B1226848) salts, which can be derived from sulfinates, can undergo homolytic cleavage. uni-goettingen.de The energy required for this cleavage can be influenced by the structure of the sulfonium salt. uni-goettingen.de

Metal-Mediated Reactivity of this compound

The reactivity of this compound can be significantly influenced and expanded through the use of transition metal catalysts. researchgate.net These metals can interact with the sulfinate in various ways, facilitating cross-coupling reactions and other transformations that are difficult to achieve otherwise.

Palladium catalysts are particularly effective in mediating reactions involving sulfinates. For example, palladium-catalyzed cross-coupling reactions between this compound and aryl halides or triflates provide a direct route to diaryl sulfones. The biphenyl (B1667301) moiety in the sulfinate can also be constructed using palladium-catalyzed reactions like the Suzuki-Miyaura coupling. rsc.org

Copper catalysts are also widely used in reactions of sodium sulfinates. rsc.org As mentioned earlier, copper catalyzes the synthesis of sulfonamides from sulfinates and amines. rsc.org Copper can also promote the coupling of sulfinates with thiols to form thiosulfonates. nih.gov In some cases, copper is used in dual catalytic systems with photoredox catalysts to enable radical cross-coupling reactions. acs.org

Nickel catalysts have also found application in reactions involving sulfinates, particularly in cross-coupling reactions. rsc.org Rhodium has been shown to mediate nucleophilic aromatic substitution reactions of fluoroarenes, a process that can be influenced by the presence of a sulfinate group. osti.gov

The following table provides examples of metal-mediated reactions involving sulfinate precursors or related compounds:

Metal CatalystReaction TypeReactantsProductRef
PalladiumSuzuki-Miyaura CouplingAryl boronic acid, Aryl halideBiphenyl derivative rsc.org
CopperOxidative CouplingSodium sulfinate, AmineSulfonamide rsc.org
CopperS-S CouplingSodium sulfinate, ThiolThiosulfonate nih.gov
NickelCross-CouplingAryl zinc halide, Aryl halideBiphenyl derivative rsc.org
RhodiumNucleophilic Aromatic SubstitutionFluoroarene, Carboxylic acidPhenyl ester osti.gov

Coordination Chemistry with Transition Metals

The interaction of this compound with transition metals is a key aspect of its chemistry, leading to the formation of coordination complexes. In these complexes, the central metal ion or atom is bonded to one or more ligands, which are molecules or ions that donate a pair of electrons to the metal. libretexts.orglumenlearning.com Transition metals, with their partially filled d-orbitals, are particularly prone to forming such complexes. libretexts.orglumenlearning.com The sulfinate group in this compound can act as a ligand, coordinating to transition metals through its oxygen or sulfur atoms.

The nature of the coordination can influence the subsequent reactivity of the complex. For instance, the formation of a palladium-sulfinate complex is a key step in certain cross-coupling reactions. nih.gov The stability and structure of these coordination compounds depend on factors such as the nature of the metal, the other ligands present, and the reaction conditions. libretexts.orglumenlearning.com

Transmetalation Reactions

Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand from one metal to another. wikipedia.org this compound can participate in transmetalation reactions, particularly in the context of palladium-catalyzed cross-coupling reactions. nih.gov

In a typical scenario, an oxidative addition of an aryl halide to a low-valent palladium complex occurs first. Subsequently, the sulfinate group from this compound displaces a ligand on the palladium center in a transmetalation step. The rate of this transmetalation can be influenced by the nature of the cation of the sulfinate salt, with studies showing that potassium and cesium salts can lead to faster reactions compared to sodium salts. nih.gov

The general scheme for transmetalation is: M₁-R + M₂-R' → M₁-R' + M₂-R wikipedia.org

Oxidative and Reductive Transformations of this compound

The sulfur atom in this compound is in an intermediate oxidation state, making it susceptible to both oxidation and reduction.

Oxidation to Sulfonates and Sulfones

This compound can be oxidized to form the corresponding [1,1'-biphenyl]-2-sulfonate or biphenyl sulfones. This transformation is significant as sulfones are important structural motifs in many biologically active compounds and materials. mdpi.com

Various oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally benign oxidant for converting sulfides to sulfones, and similar principles can be applied to the oxidation of sulfinates. mdpi.comorganic-chemistry.org Other reagents like m-chloroperoxybenzoic acid (mCPBA) are also effective. mdpi.com The oxidation of sulfinates can proceed via a sulfonyl radical intermediate under certain conditions. nih.gov

Oxidizing AgentProduct TypeReference
Hydrogen Peroxide (H₂O₂)Sulfone mdpi.comorganic-chemistry.org
m-Chloroperoxybenzoic acid (mCPBA)Sulfone mdpi.com
PersulfateSulfone nih.gov

Reduction to Thiols and Sulfides

The reduction of this compound can lead to the formation of [1,1'-biphenyl]-2-thiol or corresponding biphenyl sulfides. Thiols are sulfur analogs of alcohols and are known for their distinct odors. libretexts.org The synthesis of thiols can be achieved by the reduction of sulfonyl chlorides, and similar reducing agents could potentially be used for sulfinates. rsc.org

The conversion of sulfinates to sulfides can be part of a multi-step synthetic sequence. For instance, sulfinates can be generated from the reduction of sulfones, which in turn are produced from the oxidation of sulfides. rsc.org The direct reduction of a sulfinate to a sulfide (B99878) is less commonly reported but is a plausible transformation. The choice of reducing agent would be critical to control the extent of reduction.

Reactivity at the Biphenyl Core of this compound

The biphenyl moiety can participate in various synthetic transformations. For example, the presence of the biphenyl structure allows for the synthesis of more complex polycyclic compounds through intramolecular reactions. rsc.org The functionalization of the biphenyl core can be used to modulate the physical and biological properties of the molecule. For instance, the introduction of substituents on the biphenyl rings can influence the stability and reactivity of potential ligand-metal complexes. beilstein-journals.org

Mechanistic Investigations of Reactions Involving Sodium 1,1 Biphenyl 2 Sulfinate

Kinetic Studies of Reactions Involving Sodium [1,1'-biphenyl]-2-sulfinate

Kinetic analyses are fundamental to elucidating reaction mechanisms, offering insights into the rate-determining step and the species involved in it.

Rate Law Determination

The rate law for a reaction involving this compound, particularly in palladium-catalyzed cross-coupling reactions, would be determined by systematically varying the concentrations of the reactants and catalyst and observing the effect on the initial reaction rate. For a typical desulfinative cross-coupling of an aryl halide with an aryl sulfinate, a general catalytic cycle is proposed. nih.govnih.gov

In studies of related systems, the rate of reaction has been shown to have a first-order dependence on the concentration of the palladium catalyst. acs.org However, the order with respect to the aryl halide and the sulfinate can vary depending on the specific substrates and reaction conditions. For instance, in some cases, the reaction is zero-order in the aryl halide, suggesting that the oxidative addition of the aryl halide to the palladium(0) catalyst is not the rate-limiting step. acs.org The dependence on the sulfinate concentration can be more complex, and in some instances, a fractional order may be observed, which could imply a more intricate role for the sulfinate in the catalytic cycle, such as involvement in the catalyst activation or resting state.

A hypothetical rate law for a reaction involving this compound could be represented as:

Rate = k[Pd catalyst]^x[Aryl Halide]^y[this compound]^z

Where x, y, and z are the reaction orders with respect to each component. Determining these orders would pinpoint the turnover-limiting step of the reaction. For some carbocyclic sulfinates, transmetalation has been identified as the turnover-limiting step. nih.govacs.org

Table 1: Hypothetical Kinetic Data for a Cross-Coupling Reaction

Experiment[Pd(OAc)2] (mol%)[Aryl Bromide] (M)[this compound] (M)Initial Rate (M/s)
110.10.21.5 x 10⁻⁵
220.10.23.0 x 10⁻⁵
310.20.21.5 x 10⁻⁵
410.10.42.1 x 10⁻⁵

Activation Parameters Analysis

Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide deeper insight into the transition state of the rate-determining step. These are determined by measuring the temperature dependence of the reaction rate and applying the Eyring equation. A positive ΔS‡ value would suggest a dissociative mechanism in the rate-determining step, while a negative value would indicate an associative mechanism.

For palladium-catalyzed cross-coupling reactions, the activation energies (Ea) are typically in the range of 100-116 kJ/mol. mdpi.com The analysis of activation parameters can help to further distinguish between proposed mechanistic pathways, such as whether ligand dissociation precedes a key step or if the formation of a more ordered transition state is required.

Identification and Characterization of Reaction Intermediates

The generally accepted mechanism for palladium-catalyzed desulfinative cross-coupling reactions involves several key intermediates. nih.gov The catalytic cycle typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. nih.govrsc.org This is followed by the oxidative addition of the aryl halide to the Pd(0) complex to form a Pd(II) intermediate. nih.govacs.org

The subsequent step is transmetalation, where the sulfinate salt reacts with the Pd(II)-aryl halide complex. This step can proceed through various pathways, and its mechanism is often a key point of investigation. Following transmetalation, a palladium sulfinate complex is formed. nih.govacs.org This intermediate then undergoes extrusion of sulfur dioxide (SO₂), a characteristic feature of these reactions, to yield a Pd(II)-diaryl complex. nih.govacs.org The final step is reductive elimination from this complex to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov

In some systems, the resting state of the catalyst—the most stable intermediate in the catalytic cycle—has been identified. For certain carbocyclic sulfinates, the oxidative addition complex is the resting state. nih.govacs.org The identification and characterization of these intermediates are often achieved using spectroscopic techniques like NMR, as well as by synthesizing and testing the competency of proposed intermediates in the catalytic reaction. nih.govacs.org

Transition State Analysis and Energy Landscapes

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the transition states and energy landscapes of complex reactions. rsc.org For reactions involving aryl sulfinates, DFT calculations can be used to model the energies of the various intermediates and transition states in the proposed catalytic cycle. This allows for a theoretical determination of the rate-limiting step and can provide detailed geometric information about the transition states.

For instance, calculations can elucidate the energetics of C-S bond cleavage, which is a crucial step in the desulfinative process. rsc.org The transition state for SO₂ extrusion from the palladium sulfinate intermediate would be a key focus of such a study. The computed potential energy surface can reveal the favorability of one mechanistic pathway over another. rsc.org

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. In the context of reactions involving this compound, several types of isotopic labeling experiments could be envisioned.

For example, using a sulfinate labeled with a heavy isotope of sulfur (³⁴S) or oxygen (¹⁸O) could confirm that the sulfur dioxide eliminated during the reaction originates from the sulfinate salt. acs.org Similarly, deuterium (B1214612) labeling of the aromatic rings of either the sulfinate or the aryl halide coupling partner can provide insights into C-H activation or other bond-breaking/forming steps. Kinetic Isotope Effect (KIE) studies, where the rate of reaction with a deuterated substrate is compared to the non-deuterated version, can help to determine if a particular C-H (or C-D) bond is broken in the rate-determining step. concordia.ca

Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

The progress of reactions involving this compound can be monitored in real-time using various spectroscopic techniques. This allows for the observation of the disappearance of reactants, the formation of products, and potentially the detection of transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful when phosphine (B1218219) ligands are used in the palladium catalyst, as it can track the different palladium species in the catalytic cycle. acs.org ¹⁹F NMR can be employed if one of the coupling partners contains a fluorine atom, providing a clean spectroscopic handle to follow the reaction. acs.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing charged intermediates in the reaction mixture. acs.org

By monitoring the reaction under catalytic conditions, it is possible to identify the catalyst's resting state and observe the kinetics of individual steps in the catalytic cycle. acs.org

Applications of Sodium 1,1 Biphenyl 2 Sulfinate in Organic Synthesis and Catalysis

Sodium [1,1'-biphenyl]-2-sulfinate as a Precursor for Sulfonyl Functionalization

The sulfonyl group is a critical pharmacophore found in numerous therapeutic agents and a key functional group in materials science. This compound serves as a stable, easy-to-handle, and effective precursor for the introduction of the [1,1'-biphenyl]-2-sulfonyl moiety into organic molecules. smolecule.comcas.cn

Synthesis of Sulfones and Sulfonamides

The sulfinate group of this compound is a versatile handle for the synthesis of sulfones and sulfonamides, which are important classes of organic compounds with wide-ranging applications. smolecule.comrsc.org

Sulfones can be synthesized from sodium sulfinates through various methodologies. One common approach involves the reaction of the sulfinate salt with alkyl halides. researchgate.net Furthermore, electrochemical methods have been developed for the alkoxysulfonylation of alkenes using sodium sulfinates, providing an environmentally friendly route to β-alkoxy sulfones without the need for metal catalysts or chemical oxidants. acs.org This reaction proceeds via an electrochemical oxidative process, showcasing the utility of sodium sulfinates as sulfonyl precursors. acs.org

The synthesis of sulfonamides, a key structural motif in many pharmaceutical drugs, can also be achieved using sodium sulfinates. organic-chemistry.orgaudreyli.com These reactions typically involve the coupling of the sulfinate with various amines. nih.govresearchgate.net Metal-free conditions, often mediated by reagents like molecular iodine, have been reported for this transformation, offering a broad substrate scope with respect to both the amine and the sulfinate. nih.gov

Table 1: Selected Examples of Sulfone and Sulfonamide Synthesis from Sulfinates

Starting Material 1Starting Material 2Product TypeReaction ConditionReference
This compoundAlkyl HalideBiphenyl (B1667301) SulfoneNucleophilic Substitution researchgate.net
This compoundStyrene Derivative, Alcoholβ-Alkoxy Biphenyl SulfoneElectrochemical Oxidation acs.org
This compoundAmineBiphenyl SulfonamideIodine-mediated Coupling nih.gov
ThiosulfonatesAminesSulfonamidesN-Bromosuccinimide in ethanol organic-chemistry.org

Preparation of Sulfonyl Halides and Esters

While direct, specific examples for the conversion of this compound to its corresponding sulfonyl halide or ester are not extensively detailed in the reviewed literature, the general reactivity of sulfinic acid salts suggests these transformations are feasible. The conversion of sulfonic acid salts to sulfonyl halides is a known process, often utilizing halogenating agents. google.com For instance, treatment of a sodium sulfonate salt with a chlorinating agent can yield the corresponding sulfonyl chloride. ucl.ac.uk

Sulfonate esters, which are also valuable intermediates in organic synthesis, can be accessed from sulfinate precursors. tandfonline.com These esters can then act as electrophilic partners in various coupling reactions. The synthesis of sulfonate esters from sulfinic acid salts provides an alternative to the often harsh conditions required for the preparation of sulfonyl chlorides.

Role of this compound in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound has proven to be a valuable partner in various cross-coupling methodologies.

C-S Cross-Coupling Methodologies

The formation of carbon-sulfur bonds is of significant interest due to the prevalence of organosulfur compounds in pharmaceuticals and agrochemicals. This compound can be effectively utilized as a sulfur source in C-S cross-coupling reactions. rsc.org An efficient method involves the direct C-H functionalization of phenols with sodium sulfinates under aqueous conditions to produce aryl sulfides and sulfones. rsc.org

Furthermore, photoredox/nickel dual catalysis has been successfully employed for the sulfonylation of aryl, heteroaryl, and vinyl halides with sodium sulfinates. nih.gov This method is notable for its mild reaction conditions, proceeding at room temperature, and its excellent functional group tolerance. nih.gov It allows for the coupling of not only bromides and iodides but also the less reactive chlorides. nih.gov Copper-catalyzed cross-coupling of organoboronic acids with sodium sulfinate salts also provides a mild route to aryl and alkenyl sulfones. researchgate.net

Table 2: C-S Cross-Coupling Reactions Involving Sodium Sulfinates

Coupling Partner 1Coupling Partner 2Catalyst/ConditionsProductReference
PhenolThis compoundAqueous conditionsAryl Biphenyl Sulfone/Sulfide (B99878) rsc.org
Aryl HalideThis compoundPhotoredox/Nickel dual catalysisDiaryl Sulfone nih.gov
Organoboronic AcidThis compoundCopper(II) acetate, 1,10-phenanthrolineAryl/Alkenyl Sulfone researchgate.net

C-C Cross-Coupling Involving Sulfinate as a Leaving Group or Precursor

In a departure from its role as a sulfonylating agent, the sulfinate group can also function as a leaving group in certain cross-coupling reactions, facilitating the formation of carbon-carbon bonds. A notable example is the transition-metal-free desulfinative cross-coupling of heteroaryl sulfinates with Grignard reagents. cas.cnacs.org This reaction provides an effective method for constructing C-C bonds, where the sulfinate moiety is displaced. acs.org

Alkyl sulfinates have also been demonstrated as effective cross-coupling partners for the stereospecific installation of C(sp3) bioisosteres. nih.gov This approach offers a modular and direct method for late-stage functionalization in medicinal chemistry. nih.gov

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Sodium sulfinates have been utilized in such reactions. For instance, recent advancements have demonstrated the synthesis of functionalized sulfinates through multicomponent reactions. smolecule.com

Moreover, sodium sulfinates can participate in tandem radical cyclization reactions. An example is the electrochemical oxidative radical cascade cycloaddition of olefinic amides with sodium sulfinates to synthesize sulfonyl-substituted isoindolinones. rsc.org This catalyst- and oxidant-free method showcases the potential of sodium sulfinates in constructing complex heterocyclic scaffolds. rsc.org

Stereoselective Applications of this compound

The inherent chirality of the biphenyl backbone, arising from hindered rotation around the C-C single bond (atropisomerism), and the presence of a stereogenic sulfur atom in its derivatives make this compound and related compounds valuable tools in stereoselective synthesis.

Enantioselective and Diastereoselective Transformations

While specific studies focusing exclusively on this compound in enantioselective and diastereoselective transformations are not extensively documented in publicly available literature, the broader class of sodium sulfinates is widely employed in such reactions. These general methodologies are applicable to this compound.

One key area of application is in the stereoselective synthesis of sulfones. For instance, the copper-catalyzed oxidation of sodium sulfinates in the presence of alkenes or alkynes can lead to the formation of (E)-alkenyl sulfones with high stereoselectivity. organic-chemistry.org This reaction proceeds via an anti-addition of a sulfonyl cation equivalent to the unsaturated bond, followed by an elimination step. organic-chemistry.org The biphenyl moiety in this compound could influence the stereochemical outcome of such reactions due to its steric bulk and potential for chiral induction if a chiral variant is used.

Furthermore, the development of catalytic asymmetric methods for the synthesis of chiral sulfones often involves the use of chiral catalysts in conjunction with sulfinating agents. These reactions can establish new stereocenters with high enantiomeric excess. The principles of these reactions are transferable to this compound, which can act as the source of the sulfonyl group.

Chiral Sulfinate-Based Reagents

This compound can serve as a precursor for the synthesis of a variety of chiral sulfinate-based reagents. These reagents are instrumental in asymmetric synthesis, acting as chiral auxiliaries or key intermediates in the preparation of enantiomerically pure compounds. acs.orgnih.gov

A prominent strategy involves the esterification of the sulfinate with a chiral alcohol. This reaction generates a pair of diastereomeric sulfinate esters, which can often be separated by chromatography or crystallization. nih.gov Each separated diastereomer can then be used in subsequent reactions to transfer the chiral sulfinyl group with a high degree of stereochemical control. For example, reaction with organometallic reagents can yield enantiomerically pure sulfoxides. acs.org

Recent advancements have also focused on the organocatalytic asymmetric condensation of prochiral sulfinates with alcohols to produce enantioenriched sulfinate esters directly. nih.gov This approach avoids the need for separating diastereomers and offers a more efficient route to these valuable chiral building blocks. nih.gov The application of such a method to this compound would provide direct access to chiral biphenylsulfinate esters, which are versatile intermediates for synthesizing a range of chiral sulfur-containing pharmacophores. nih.gov

Table 1: Examples of Chiral Alcohols Used as Auxiliaries in Sulfinate Esterification

Chiral AlcoholResulting Sulfinate EsterPotential Application
(-)-MentholMenthyl [1,1'-biphenyl]-2-sulfinateSynthesis of chiral sulfoxides
Diacetone-D-glucoseDiacetone-D-glucosyl [1,1'-biphenyl]-2-sulfinateAsymmetric synthesis of complex molecules
(R)-Pantolactone(R)-Pantolactonyl [1,1'-biphenyl]-2-sulfinateChiral building block for pharmaceuticals

Applications in the Synthesis of Heterocyclic Compounds

Sodium sulfinates, including this compound, are versatile reagents for the construction of heterocyclic frameworks. The sulfonyl group can be incorporated into the heterocyclic ring or act as a functional handle for further transformations.

One common approach involves the reaction of sulfinates with compounds containing multiple reactive sites, leading to cyclization and the formation of heterocyclic systems. For example, α,β-unsaturated nitriles can react with sulfinates and other reagents in multicomponent reactions to afford a variety of nitrogen- and sulfur-containing heterocycles. longdom.org

The sulfonyl radical, which can be generated from sodium sulfinates under oxidative conditions, is a key intermediate in many of these synthetic strategies. This radical can participate in intramolecular cyclizations onto alkenes or alkynes, leading to the formation of five- or six-membered heterocyclic rings containing a sulfonyl group. These sulfonylated heterocycles are valuable scaffolds in medicinal chemistry.

While direct examples employing this compound are not prevalent in the literature, its reactivity is expected to be analogous to other sodium arylsulfinates. The biphenyl group would be incorporated into the final heterocyclic product, potentially influencing its biological activity and physicochemical properties. For instance, in the synthesis of complex molecules like dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, which are heterocyclic in nature, the introduction of a biphenyl moiety can enhance binding affinity through hydrophobic interactions. whiterose.ac.uk

Investigation of this compound as a Ligand or Pre-catalyst in Transition Metal Catalysis

The structural features of this compound suggest its potential application as a ligand or pre-catalyst in transition metal catalysis. The biphenyl framework is a common motif in privileged ligands for a wide range of cross-coupling reactions. nih.govacs.org

The two phenyl rings of the biphenyl group can coordinate to a metal center, and the presence of the sulfinate group at the 2-position could allow for bidentate chelation, potentially enhancing the stability and modulating the reactivity of the catalytic complex. The atropisomeric chirality of the biphenyl backbone, if resolved, could be exploited in asymmetric catalysis.

Furthermore, sodium sulfinates have been shown to participate directly in transition metal-catalyzed coupling reactions, not just as a source of a sulfonyl group, but also potentially influencing the catalytic cycle. researchgate.net For example, in palladium-catalyzed reactions, the sulfinate can act as a coupling partner. mdpi.com There is also potential for the sulfinate to act as a ligand in the catalytic complex prior to its transfer to the substrate.

While there is a substantial body of research on biphenyl-based phosphine (B1218219) ligands in transition metal catalysis, the investigation of biphenyl sulfinates as ligands is a less explored area. acs.org The electronic properties of the sulfinate group, being different from the more common phosphine donors, could lead to novel catalytic activities and selectivities. The development of catalysts based on this compound could therefore open up new avenues in catalytic C-C and C-heteroatom bond formation. acs.orgacs.orgacs.org

Table 2: Potential Transition Metal-Catalyzed Reactions for this compound as a Ligand/Pre-catalyst

Reaction TypePotential Role of this compoundMetal Catalyst
Suzuki-Miyaura CouplingLigand for PalladiumPalladium
Buchwald-Hartwig AminationLigand for PalladiumPalladium
Heck ReactionLigand for PalladiumPalladium
Asymmetric HydrogenationChiral Ligand for Rhodium or IridiumRhodium, Iridium

Synthesis and Reactivity of Derivatives and Analogues of Sodium 1,1 Biphenyl 2 Sulfinate

Synthesis of Sulfonyl Derivatives of [1,1'-biphenyl]-2-sulfinate

The conversion of sodium [1,1'-biphenyl]-2-sulfinate to its corresponding sulfonyl derivatives, primarily sulfones and sulfonamides, is a fundamental transformation. These derivatives are of significant interest in medicinal chemistry and materials science. The primary routes to access these compounds involve oxidation of the sulfinate or its conversion to a sulfonyl chloride intermediate.

One direct method is the oxidation of the sulfinate salt. While the sulfinate is at the sulfur(IV) oxidation state, sulfonyl derivatives are at the sulfur(VI) state. This transformation can be achieved using various oxidizing agents. Another key strategy is the reaction of this compound with electrophilic halogenating agents to form [1,1'-biphenyl]-2-sulfonyl chloride. This sulfonyl chloride is a highly reactive intermediate that can be readily converted into a wide range of sulfonyl derivatives. smolecule.comtus.ac.jp For instance, reaction with various primary or secondary amines yields the corresponding biphenyl-2-sulfonamides. This modular approach allows for the synthesis of large libraries of sulfonamide compounds for biological screening. kyushu-u.ac.jp

Furthermore, sulfones can be synthesized by reacting this compound with alkyl halides. uni-goettingen.de This reaction proceeds via nucleophilic attack of the sulfinate anion on the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. This method is effective for producing a variety of alkyl aryl sulfones. uni-goettingen.de Radical-mediated pathways have also been explored, such as the oxysulfonylation of alkynes with this compound in the presence of a catalyst like boron trifluoride etherate, which yields β-keto sulfones. smolecule.com

Derivative TypeReagentsProductResearch Finding
Biphenyl (B1667301) Sulfone Alkyl Halide (e.g., Benzyl Bromide)Alkyl [1,1'-biphenyl]-2-yl sulfoneReaction proceeds via nucleophilic substitution, providing a direct route to sulfones. Primary and benzylic halides give high yields. uni-goettingen.de
β-Keto Sulfone Alkyne, BF3·OEt2β-Keto [1,1'-biphenyl]-2-yl sulfoneA radical pathway allows for the formation of complex functionalized sulfones. smolecule.com
Biphenyl Sulfonamide 1. Chlorinating Agent2. Amine (R2NH)N,N-Disubstituted [1,1'-biphenyl]-2-sulfonamideThe sulfinate is first converted to the sulfonyl chloride, which then reacts with an amine to form the sulfonamide. This two-step process is highly versatile for creating diverse derivatives. kyushu-u.ac.jp
Dibenzothiophene (B1670422) S,S-Dioxide Electrochemical OxidationDibenzothiophene S,S-DioxideIntramolecular cyclization of a derivative formed from a biaryl sulfonyl hydrazide (an analogue of the sulfinate) under electrochemical conditions yields the fused sulfone. researchgate.net

Synthesis of Sulfoxide Derivatives of [1,1'-biphenyl]-2-sulfinate

The synthesis of sulfoxides from this compound involves the formation of a new carbon-sulfur bond without altering the sulfur oxidation state. Unlike the synthesis of sulfones, this transformation requires careful control to avoid over-oxidation. The resulting unsymmetrical biphenyl sulfoxides are valuable chiral synthons and have applications in asymmetric synthesis.

A general strategy for preparing unsymmetrical sulfoxides involves the reaction of a sulfinate with an organometallic reagent. For example, treating this compound with organolithium (RLi) or Grignard (RMgX) reagents can lead to the formation of the corresponding [1,1'-biphenyl]-2-yl sulfoxide. This approach leverages the nucleophilicity of the organometallic reagent to attack the sulfur center. jchemrev.com

Another approach involves the conversion of the sulfinate into a more reactive sulfinate ester. For example, reaction with 2-trimethylsilylethyl chloride can form a silyl-protected sulfinate ester. This intermediate can then react with an alkyl or aryl halide in the presence of a fluoride (B91410) source, which promotes alkylation at the sulfur atom to yield the desired unsymmetrical sulfoxide. jchemrev.com Additionally, arylsulfinic acids, which can be readily generated from their sodium salts, have been shown to react with electron-rich arenes in the presence of a Lewis acid like BF₃ to form diaryl sulfoxides. mdpi.com

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeResearch Finding
This compoundOrganolithium or Grignard Reagent (R-M)Anhydrous, inert atmosphereUnsymmetrical Biphenyl SulfoxideThe organometallic reagent acts as a carbon nucleophile, attacking the sulfinate sulfur to form a new C-S bond. jchemrev.com
[1,1'-Biphenyl]-2-sulfinic acidArene (e.g., dimethoxybenzene)BF3·OEt2Diaryl SulfoxideThe reaction proceeds via electrophilic aromatic substitution, where the protonated sulfinic acid or a complex with the Lewis acid acts as the electrophile. mdpi.com
This compound1. 2-Trimethylsilylethyl chloride2. Alkyl Halide (R-X)KF-CaF2Unsymmetrical Biphenyl SulfoxideA two-step process involving an intermediate sulfinate ester allows for controlled synthesis of unsymmetrical sulfoxides. jchemrev.com

Synthesis of Sulfur-Containing Heterocycles from this compound

This compound is an excellent precursor for the synthesis of sulfur-containing heterocycles, most notably dibenzothiophene and its oxidized derivatives. These tricyclic systems are important structural motifs in materials science and pharmaceuticals. The key transformation is an intramolecular cyclization that forms a new ring by creating a bond between the sulfur atom and the adjacent phenyl ring.

A prominent method involves the synthesis of dibenzothiophene S-oxides. qs-gen.com This process typically begins with the conversion of the sulfinate into a sulfinate ester. This ester, often bearing a bromo-substituent on the second aromatic ring, can undergo a Suzuki-Miyaura cross-coupling to build a biphenyl framework. tus.ac.jpresearchgate.net The crucial step is the subsequent intramolecular electrophilic cyclization of the resulting biphenyl sulfinate ester, which is promoted by an activator such as triflic anhydride (B1165640) (Tf₂O). researchgate.netrsc.org This cyclization proceeds with high efficiency to form the dibenzothiophene S-oxide core. qs-gen.com

Similarly, dibenzothiophene S,S-dioxides (sulfones) can be synthesized through related intramolecular cyclization strategies. Electrochemical methods have been developed where a [1,1'-biphenyl]-2-sulfonyl hydrazide (a synthetic equivalent of the sulfinate) undergoes an intramolecular C-S bond formation to yield the corresponding dibenzothiophene S,S-dioxide under mild conditions. researchgate.net These methods provide a powerful means to construct the rigid and electronically active dibenzothiophene scaffold from biphenyl precursors.

Starting Material TypeReagents/MethodHeterocyclic ProductResearch Finding
2-Bromoaryl Sulfinate Ester1. Arylboronic Acid, Pd catalyst2. Tf₂ODibenzothiophene S-oxideA powerful two-step sequence involving Suzuki coupling followed by electrophilic cyclization provides facile access to diverse dibenzothiophene S-oxides. tus.ac.jpresearchgate.net
[1,1'-Biphenyl]-2-sulfonyl HydrazideElectrochemical OxidationDibenzothiophene S,S-dioxideAn electrochemical approach enables a green and efficient intramolecular denitrogenative and dehydrogenative C–S bond formation to build the fused sulfone structure. researchgate.net
2-Sulfinyl BiphenylFriedel-Crafts Reaction (e.g., AlCl₃)Dibenzothiophene S-oxideIntramolecular electrophilic attack of a sulfinyl chloride derivative onto the adjacent aromatic ring is a classic method for forming the tricyclic system. kyushu-u.ac.jp

Structure-Reactivity Relationships in Modified Biphenyl Sulfinate Analogues

The reactivity of this compound and its analogues is intrinsically linked to the electronic and steric properties of the biphenyl framework. Modifications to the aromatic rings, such as the introduction of electron-donating or electron-withdrawing groups, can significantly influence the behavior of the sulfinate moiety in synthetic transformations.

The sulfinate group itself is electron-withdrawing, which affects the electron distribution across the biphenyl system. researchgate.net Introducing additional electron-withdrawing groups (e.g., nitro, cyano) onto the biphenyl rings would be expected to decrease the nucleophilicity of the sulfinate anion, potentially slowing down reactions like alkylation. Conversely, electron-donating groups (e.g., methoxy, alkyl) would enhance the nucleophilicity of the sulfinate, making it a more potent nucleophile.

Incorporation of this compound into Complex Molecular Architectures

The utility of this compound as a building block is demonstrated by its successful incorporation into a variety of complex and high-value molecular architectures, particularly in the fields of medicinal chemistry and molecular imaging.

A significant application is in the synthesis of precursors for positron emission tomography (PET) tracers. For example, derivatives of [1,1'-biphenyl]-2-thiol, which can be accessed from the corresponding sulfinate, are key intermediates in the synthesis of dibenzothiophenium salts. core.ac.uk These salts are advanced precursors for rapid ¹⁸F-radiolabeling. This methodology has been applied to the synthesis of clinically relevant PET tracers such as [¹⁸F]UCB-J (a marker for synaptic density), [¹⁸F]AldoView, and [¹⁸F]FNDP, showcasing the compound's role in creating sophisticated diagnostic tools. core.ac.uk

In pharmaceutical development, the biphenyl sulfonamide motif is a recognized pharmacophore. This compound serves as a key starting material for accessing [1,1'-biphenyl]-2-sulfonyl chloride, a versatile intermediate. tus.ac.jp This intermediate can be coupled with a wide array of amine-containing fragments to build complex drug candidates. Research into selective angiotensin II type 2 (AT2) receptor antagonists has utilized this strategy to synthesize novel biphenylsulfonamide derivatives with intricate substitution patterns, highlighting the compound's importance in drug discovery pipelines. kyushu-u.ac.jp The ability to use the sulfinate in various C-S bond-forming reactions makes it a foundational tool for assembling complex molecules from simpler, readily available components. smolecule.com

Advanced Analytical Techniques for In Depth Characterization of Sodium 1,1 Biphenyl 2 Sulfinate and Its Complexes

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. bioanalysis-zone.comeuropa.eu It provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between compounds with the same nominal mass. bioanalysis-zone.com For Sodium [1,1'-biphenyl]-2-sulfinate, HRMS confirms the molecular formula, C₁₂H₉NaO₂S, with a high degree of confidence.

Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected to be observed. Key fragmentation pathways would likely involve the loss of the sulfinate group and cleavage of the biphenyl (B1667301) structure. The typical fragmentation patterns for aromatic compounds involve the loss of small neutral molecules and the formation of stable carbocations. libretexts.org

A plausible fragmentation pattern for the sulfinate anion [C₁₂H₉O₂S]⁻ in negative ion mode ESI-MS would involve the loss of SO₂. The resulting [C₁₂H₉]⁻ anion could further fragment, although the biphenyl anion is relatively stable.

Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

IonPredicted m/z (Monoisotopic)Description
[C₁₂H₉NaO₂S]⁺240.0216Sodium Adduct (Positive Ion Mode)
[C₁₂H₉O₂S]⁻217.0329Anion (Negative Ion Mode)
[C₁₂H₉]⁻153.0710Loss of SO₂ from the anion
[SO₂]⁻˙63.9624Sulfinate radical anion

Note: The fragmentation data is predicted based on the general principles of mass spectrometry and data from related compounds. Actual experimental data may vary.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying functional groups and probing the bonding characteristics within a molecule. edinst.comacs.org These two techniques are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. edinst.com

For this compound, the IR and Raman spectra would be characterized by vibrations of the biphenyl backbone and the sulfinate group. The biphenyl moiety would exhibit characteristic aromatic C-H stretching and bending modes, as well as ring stretching vibrations. The sulfinate group (S-O) stretching frequencies are particularly diagnostic.

In related aryl sulfinates, the asymmetric and symmetric S=O stretching vibrations are typically observed in the regions of 1030-1080 cm⁻¹ and 980-1020 cm⁻¹, respectively. The C-S stretching vibration is expected in the 680-750 cm⁻¹ range. The spectra of metal complexes of this compound would show shifts in these vibrational frequencies, particularly those of the sulfinate group, upon coordination to a metal center, providing evidence of complex formation.

Table 2: Representative Vibrational Spectroscopy Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
Aromatic C-H Stretch3100-30003100-3000
Aromatic C=C Stretch1600-14501600-1450
S=O Asymmetric Stretch~1050Weak or inactive
S=O Symmetric Stretch~1000~1000
C-S Stretch~720~720
Out-of-plane C-H Bend900-675Weak or inactive

Note: These are approximate ranges based on data for similar compounds. Actual peak positions can vary based on the physical state of the sample and intermolecular interactions.

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Complexation Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. researchgate.net For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions of the conjugated biphenyl system. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of substituents.

The UV-Vis spectrum of biphenyl itself shows a strong absorption band around 250 nm. The presence of the sulfinate group is expected to cause a slight red shift (bathochromic shift) of this band. A key feature of biphenyl derivatives is the relationship between the dihedral angle of the two phenyl rings and the electronic spectrum. Increased twisting of the rings disrupts π-conjugation, leading to a blue shift (hypsochromic shift) and a decrease in the intensity of the main absorption band.

Upon complexation with metal ions, the electronic structure of this compound is perturbed. This can lead to the appearance of new charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), and shifts in the intra-ligand π → π* transitions. rsc.org These changes in the UV-Vis spectrum serve as a clear indication of complex formation and can be used to study the stoichiometry and stability of the resulting complexes.

Table 3: Expected UV-Vis Absorption Data for this compound and a Hypothetical Metal Complex

Compoundλmax (nm)Type of Transition
This compound~255-265π → π* (Biphenyl)
Metal Complex of the Sulfinate~260-275 and >300Shifted π → π* and Charge Transfer

Note: The λmax values are estimates based on the spectra of related biphenyl derivatives and metal-thiolate complexes. The exact positions will depend on the solvent and the specific metal ion in the complex.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for analyzing reaction mixtures in which it is a component. nih.govmdpi.com HPLC offers high resolution, sensitivity, and reproducibility for the separation of non-volatile and thermally labile compounds.

For the purity assessment of this compound, a reversed-phase HPLC method would be most suitable. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The retention time of the main peak can be used for identification, while the area of the peak relative to the total area of all peaks provides a quantitative measure of purity.

In the analysis of reaction mixtures, for example, in the synthesis of sulfones from this compound, HPLC can be used to monitor the consumption of the starting material and the formation of the product over time. mdpi.comnih.gov This allows for the optimization of reaction conditions and the determination of reaction yields.

Table 4: Representative HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the exact mobile phase composition

Note: This is a general method and may require optimization for specific applications and impurity profiles.

Computational and Theoretical Studies of Sodium 1,1 Biphenyl 2 Sulfinate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. These calculations are crucial for determining key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies from DFT Studies on Related Biphenyl (B1667301) Compounds This table presents data from analogous systems to illustrate the typical output of DFT calculations.

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV) Source
4'-(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine B3LYP/6-31G(d,p) -5.112 -1.024 4.088 ppor.az
(Z)-N-(3-([1,1'-biphenyl]-2-yl)-...)-4-bromobenzamide B3LYP/cc-pVDZ -6.21 -1.72 4.49 nih.gov

Computational Modeling of Reaction Pathways and Transition States

Understanding the reactivity of Sodium [1,1'-biphenyl]-2-sulfinate is crucial for its application as a synthetic reagent. Computational modeling allows for the exploration of potential reaction pathways, the identification of intermediates, and the characterization of transition states. By calculating the energy profile of a reaction, chemists can predict its feasibility and selectivity.

DFT calculations are commonly used to map out the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

While a specific computational study on the reaction pathways of this compound is not available, mechanistic explorations of related sulfinate reactions have been published. For example, the palladium-mediated desulfination of benzenesulfinate (B1229208) has been investigated using DFT to compare the energetics of different proposed mechanisms. publish.csiro.au Such studies reveal that the reaction may proceed through intermediates where the sulfinate group is coordinated to a metal center, followed by steps like extrusion of SO₂ and reductive elimination. publish.csiro.au These computational models provide a framework for understanding how the biphenyl-2-sulfinate might behave in similar catalytic cycles.

Table 2: Example of Calculated Energy Barriers for a Model Sulfinate Reaction This table illustrates typical data obtained from computational modeling of reaction pathways, based on a model system.

Reaction Step Computational Method Calculated Barrier (kcal/mol) Source
Insertion of Phenylisocyanate DFT (Solvent Continuum) > 17.8 publish.csiro.au
Desulfination of second Phenyl sulfinate DFT (Solvent Continuum) < 13.4 publish.csiro.au

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of a molecule are critical to its function. This compound is not a rigid molecule; the key flexible element is the torsional or dihedral angle between the two phenyl rings. Molecular Dynamics (MD) simulations provide a method to study the time-evolution of a molecular system, offering powerful insights into its conformational preferences and intermolecular interactions.

MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. By simulating the molecule over time, one can explore its accessible conformations and determine their relative populations. For biphenyl derivatives, a key point of interest is the rotational barrier around the central C-C bond. ic.ac.uk The planarity of the biphenyl system is a balance between the stabilizing π-conjugation (favoring a planar conformation) and the destabilizing steric repulsion between the ortho-substituents (favoring a twisted conformation). ic.ac.uk

Computational studies on chlorinated biphenyls, which also feature ortho-substituents, have utilized MD simulations to refine conformational searches. acs.orgnih.gov These studies show that the equilibrium dihedral angle is highly dependent on the substitution pattern. For this compound, the bulky sulfinate group at the 2-position would induce a significant twist between the phenyl rings. MD simulations in a solvent environment could further elucidate how intermolecular interactions with solvent molecules and the sodium counter-ion influence the conformational landscape of the [1,1'-biphenyl]-2-sulfinate anion.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data. By calculating the expected spectra of a molecule, researchers can confirm its identity, assign experimental signals, and gain a deeper understanding of its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. liverpool.ac.uknih.gov The accuracy of these predictions allows for the differentiation between isomers and conformers. For this compound, computational prediction of chemical shifts would be highly valuable for assigning the complex aromatic region of its NMR spectrum.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of a molecule. nist.govmdpi.com These calculations, usually done with DFT or ab initio methods, identify the energies and intensities of vibrational modes. The characteristic S=O stretching frequencies of the sulfinate group would be a key feature in the calculated IR spectrum of this compound. Calculated frequencies are often scaled by an empirical factor to better match experimental data, which accounts for anharmonicity and other systematic errors in the calculations. nist.gov

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). acs.org These calculations yield the excitation energies and oscillator strengths of electronic transitions, corresponding to the λₘₐₓ values and intensities of absorption bands. For this compound, TD-DFT could predict the π-π* transitions associated with the biphenyl chromophore.

Table 3: Common Computational Methodologies for Spectroscopic Prediction

Spectroscopy Computational Method Key Predicted Parameters
NMR GIAO-DFT Chemical Shifts (δ), Coupling Constants (J)
IR / Raman DFT / Ab Initio Vibrational Frequencies (cm⁻¹), Intensities
UV-Vis TD-DFT Excitation Energies (λₘₐₓ), Oscillator Strengths

Rational Design of New Sulfinate-Based Reagents and Catalysts

Computational chemistry plays a pivotal role in the rational design of new molecules with tailored properties, moving beyond trial-and-error synthesis. By understanding the structure-property relationships through theoretical calculations, new sulfinate-based reagents and catalysts can be designed for enhanced reactivity, selectivity, or stability.

For example, computational studies can be used to screen libraries of virtual compounds to identify promising candidates. researchgate.net Mechanistic investigations, like those described in section 8.2, can reveal the factors that control the efficiency of a catalyst. This knowledge can then be used to modify the ligand structure to improve performance. Studies on phosphine (B1218219) sulfonate nickel catalysts have shown how steric and electronic perturbations, guided by chemical intuition and supported by computational analysis, can lead to catalysts with improved activity for polymerization reactions. acs.org Similarly, by modeling the interaction of different sulfinate reagents with substrates, new reagents with optimized properties for specific chemical transformations can be developed. researchgate.net The insights gained from computational studies on the [1,1'-biphenyl]-2-sulfinate system could thus inform the design of novel reagents for applications in areas like cross-coupling reactions or medicinal chemistry.

Q & A

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

  • Methodological Answer : Use AutoDock Vina with force fields (e.g., AMBER) parameterized for sulfonate groups. Validate docking poses with MD simulations. For methodology, refer to ’s analysis of sulfonate-containing Schiff base compounds .

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